tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of piperidine, featuring a tert-butyl ester group and an amino alcohol moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industry: In the chemical industry, it is used as an intermediate in the production of various fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.
Comparison with Similar Compounds
tert-Butyl carbamate: A related compound with a similar structure but lacking the piperidine ring.
4-Amino-N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide: Another compound with a similar amino alcohol moiety but a different heterocyclic ring system.
Uniqueness: Tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate is unique due to its combination of the tert-butyl ester group and the piperidine ring, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-10(6-8-15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIXVLMGLOOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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